chemical structure and properties of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
chemical structure and properties of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
The Granatane Scaffold in Neuropharmacology: Chemical Structure, Properties, and Applications of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, bicyclic nitrogen-containing scaffolds are highly privileged structures. 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 1208959-51-6) is a highly specialized granatane derivative[1]. As a higher homolog of the classic tropane alkaloid skeleton, the granatane core bridges the evolutionary gap between plant-derived specialized metabolites and modern rational drug design[2]. This whitepaper provides an in-depth technical analysis of its structural dynamics, synthetic utility, and critical role in modulating monoamine transporters and G-protein coupled receptors (GPCRs).
Chemical Identity & Conformational Dynamics
The 9-azabicyclo[3.3.1]nonane system is characterized by its unique conformational flexibility compared to the more rigid tropane (8-azabicyclo[3.2.1]octane) core[3].
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Conformational State: The unsubstituted [3.3.1] bicyclic system typically adopts a twin-chair conformation. However, the presence of the C3-carboxylic acid introduces 1,3-diaxial interactions. Depending on the endo/exo stereochemistry of the C3 substituent, the ring may flip into a chair-boat conformation to relieve steric strain, a factor that critically dictates how the molecule docks into receptor binding pockets[4].
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N-Alkylation: The N-propyl group at the 9-position provides a precisely calibrated degree of lipophilicity. This alkyl extension is essential for penetrating the blood-brain barrier (BBB) and optimizing hydrophobic contacts within the binding clefts of target neuro-receptors[4].
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| IUPAC Name | 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
| CAS Registry Number | 1208959-51-6[1] |
| Molecular Formula | C12H21NO2[1] |
| Molecular Weight | 211.30 g/mol [1] |
| Core Scaffold | Granatane (Piperidine homolog)[2] |
Synthetic Pathways & Scaffold Functionalization
The synthesis of highly functionalized 9-azabicyclo[3.3.1]nonanes (ABCNs) has historically relied on the Robinson-Schöpf condensation. Modern approaches utilize multicomponent cascade reactions involving Michael additions and imine-enamine tautomerization to build the bicyclic core efficiently[5].
The C3-carboxylic acid of this specific compound acts as a versatile synthetic handle. It allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries via amidation or esterification, tuning the molecule for specific CNS targets[4].
Synthetic workflow for granatane core functionalization and derivatization.
Pharmacological Applications: Targeting the CNS
The structural expansion from a tropane to a granatane scaffold fundamentally alters the pharmacological profile of the resulting ligands:
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Dopamine Transporter (DAT) Sensitivity: The cocaine-binding site at the DAT is extremely sensitive to the dimensions of the bicyclic bridge. Expanding the tropane bridge by a single methylene unit to form the granatane core results in a ~100-fold decrease in DAT binding affinity ( Ki drops from nanomolar to micromolar ranges)[6]. This demonstrates that granatanes are generally poor direct cocaine analogs but excellent scaffolds for avoiding DAT-mediated abuse liability.
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Dopamine D2/D3 Receptors: When the C3-carboxylic acid is converted into an amide (e.g., naphthamides), granatane derivatives exhibit high affinity and selectivity for Dopamine D3 receptors over D2 receptors. The N-propyl substitution significantly enhances this D3-receptor affinity by engaging an extended hydrophobic accessory pocket in the GPCR[4].
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Monoamine Reuptake Inhibition: Various 9-azabicyclo[3.3.1]nonane derivatives have been patented as monoamine neurotransmitter reuptake inhibitors, demonstrating clinical potential in the treatment of depression, anxiety, and obsessive-compulsive disorders[7],[8].
Mechanism of action for granatane-derived ligands at D3 receptors.
Table 2: Comparative SAR Impact of the Granatane Scaffold
| Scaffold Core | N-Substitution | Target System | Pharmacological Effect |
|---|
| Tropane (8-aza) | Methyl | Dopamine Transporter (DAT) | High Affinity ( Ki ~ low nM)[6] | | Granatane (9-aza) | Methyl | Dopamine Transporter (DAT) | 100-fold reduction in affinity[6] | | Granatane (9-aza) | Alkyl (e.g., Propyl) | Dopamine D3 Receptor | High Affinity ( Ki ~ 2.4 nM)[4] | | Granatane (9-aza) | Alkyl | Sigma-2 Receptor | High Subtype Selectivity[4] |
Self-Validating Experimental Protocols
Protocol A: EDC/HOBt-Mediated Amide Coupling of the C3-Carboxylic Acid
To synthesize receptor-active ligands, the C3-carboxylic acid must be functionalized. This protocol ensures high-yield amidation without racemization or degradation of the bicyclic core.
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Activation: Dissolve 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: EDC activates the carboxyl group, while HOBt rapidly traps the intermediate to form a stable, reactive OBt-ester, preventing the formation of unreactive N-acylurea dead-ends.
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Amine Addition: Add the target primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA neutralizes the HCl salt of EDC and maintains the optimal basic environment required for the amine to act as a nucleophile.
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Incubation: Stir at room temperature under N2 for 12 hours.
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Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is confirmed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the starting mass ( m/z 212.1 [M+H]+ ) and the emergence of the target amide mass.
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Workup: Quench with saturated NaHCO3 and extract with EtOAc. Causality: The basic aqueous wash selectively removes water-soluble EDC-urea byproducts and unreacted HOBt, leaving the purified lipophilic granatane amide in the organic layer.
Protocol B: Radioligand Binding Assay for GPCR Affinity
To evaluate the affinity of the newly synthesized granatane derivatives at the Dopamine D3 receptor.
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Membrane Preparation: Homogenize CHO cells expressing human D3 receptors in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend. Causality: Tris buffer maintains physiological pH, ensuring the GPCR remains in its native, active conformation.
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Ligand Incubation: Incubate membrane preparations with 0.5 nM [3H] -spiperone and varying concentrations of the granatane derivative ( 10−10 to 10−5 M) for 60 minutes at 25°C. Causality: [3H] -spiperone acts as the competitive radioligand; its displacement allows for the calculation of the test compound's Ki .
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Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.
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Validation Checkpoint: Include a parallel assay well using 10 µM Haloperidol to define Non-Specific Binding (NSB). Self-Validation: Calculate the Z'-factor between the total binding and NSB wells. A Z'-factor > 0.5 mathematically validates the assay's robustness and confirms that the observed signal displacement is due to true receptor interaction.
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Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the IC50 using non-linear regression analysis.
Sources
- 1. 1208959-51-6_CAS号:1208959-51-6_9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid - 化源网 [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
